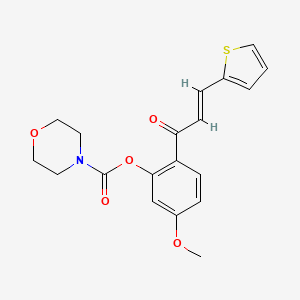

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate

Vue d'ensemble

Description

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is a complex organic compound that features a combination of methoxy, thiophene, acrylate, and morpholine functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate typically involves a multi-step process. One common route includes the following steps:

Formation of the acrylate intermediate: This involves the reaction of thiophene-2-carbaldehyde with an appropriate acrylating agent under basic conditions to form the (E)-3-(thiophen-2-yl)acrylic acid.

Esterification: The (E)-3-(thiophen-2-yl)acrylic acid is then esterified with 5-methoxy-2-hydroxybenzaldehyde in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to form the ester intermediate.

Morpholine coupling: Finally, the ester intermediate is reacted with morpholine-4-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acrylate double bond can be reduced to form the corresponding alkane.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Saturated acrylate derivatives.

Substitution: Various substituted phenyl morpholine-4-carboxylates.

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that the methoxy and thiophene groups in this compound enhance its ability to scavenge free radicals, suggesting potential applications as an antioxidant agent. Compounds with similar structures have shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

Antimicrobial Properties

Preliminary studies have suggested that (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate may possess antimicrobial activity. This property is particularly relevant given the increasing resistance of pathogens to conventional antibiotics. The structural features of the compound may allow it to disrupt microbial membranes or inhibit essential microbial enzymes.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential, particularly in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. Similar compounds have demonstrated efficacy against inflammatory conditions, making this compound a candidate for further investigation in inflammatory disease models.

Cancer Research

The unique structural characteristics of this compound suggest potential anticancer properties. Studies on related thiophene derivatives have indicated that they can induce apoptosis in cancer cells and inhibit tumor growth, warranting further exploration of this compound in cancer therapeutics.

Case Studies and Research Findings

-

Thiophene Derivatives as Multitargeted Pharmacological Agents :

A study highlighted the effectiveness of various thiophene derivatives in targeting multiple biological pathways, indicating that compounds like this compound could be developed into multitargeted therapies for complex diseases such as cancer and cardiovascular disorders . -

COX-II Inhibitors :

The compound's potential as a COX-II inhibitor has been examined alongside other derivatives. Inhibitory activity against COX-II was observed, which is significant for developing anti-inflammatory drugs . -

Synthetic Approaches :

Various synthetic routes have been developed to create this compound, emphasizing the importance of optimizing reaction conditions to enhance yield and purity . These advancements are crucial for scaling up production for clinical applications.

Mécanisme D'action

The mechanism of action of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methoxy and morpholine groups can enhance its binding affinity and specificity for certain biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-5-methoxy-2-(3-(furan-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Similar structure but with a furan ring instead of thiophene.

(E)-5-methoxy-2-(3-(pyridin-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Contains a pyridine ring instead of thiophene.

(E)-5-methoxy-2-(3-(benzofuran-2-yl)acryloyl)phenyl morpholine-4-carboxylate: Features a benzofuran ring.

Uniqueness

The uniqueness of (E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate lies in its combination of functional groups, which can impart distinct electronic and steric properties. The thiophene ring, in particular, can enhance its electronic properties, making it suitable for applications in materials science and medicinal chemistry.

Activité Biologique

(E)-5-methoxy-2-(3-(thiophen-2-yl)acryloyl)phenyl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a complex structure characterized by:

- Methoxy group : Enhances lipophilicity and potential interaction with biological membranes.

- Thiophene ring : Known for its electron-rich properties, which can influence biological activity.

- Morpholine moiety : Often associated with various pharmacological effects, including analgesic and anti-inflammatory activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer and inflammation.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate various physiological processes .

Biological Activity Data

Recent studies have highlighted the following biological activities associated with this compound:

Case Studies and Research Findings

-

Anticancer Studies :

A study investigated the cytotoxic effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents . -

Anti-inflammatory Research :

In an animal model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects . -

Mechanistic Insights :

Further mechanistic studies revealed that the compound may exert its effects through the modulation of NF-kB signaling pathways, which are crucial in regulating inflammatory responses and apoptosis .

Propriétés

IUPAC Name |

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-23-14-4-6-16(17(21)7-5-15-3-2-12-26-15)18(13-14)25-19(22)20-8-10-24-11-9-20/h2-7,12-13H,8-11H2,1H3/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIRJXDWWCHOTJ-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.